molecular formula C16H12ClNO4S B2922554 methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1357703-08-2

methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2922554
CAS No.: 1357703-08-2
M. Wt: 349.79
InChI Key: VELNJWUYCOCKDN-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H12ClNO4S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : The structure of derivatives similar to methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is stabilized by extensive intramolecular hydrogen bonds, showing the significance of chlorophenyl substitutions in stabilizing the benzothiazine framework. Such structures have been analyzed for their potential in forming dimeric pairs and adopting half-chair conformations, which could influence their chemical and physical properties (Siddiqui et al., 2008).

  • Synthetic Pathways : Research has been conducted on the synthesis of novel biologically active benzothiazine derivatives, starting from ultrasonic-mediated N-alkylation of sodium saccharin with methyl chloroacetate. This highlights the compound's role as a precursor in the synthesis of biologically active molecules (Zia-ur-Rehman et al., 2009).

Biological Activity

  • Antioxidant and Antimicrobial Activities : A study on N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides revealed moderate superoxide scavenging activity and antimicrobial effects against gram-positive bacterial strains and fungi. This indicates the potential of benzothiazine derivatives in developing new antioxidant and antimicrobial agents (Ahmad et al., 2012).

Material Science Applications

  • Precursor for Antiosteoarthritis Agents : The synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt and its application as a precursor for the synthesis of a new class of quaternary ammonium derivatives suggest its utility in the development of potential antiosteoarthritis agents (Vidal et al., 2006).

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-6-4-5-11(17)9-12)13-7-2-3-8-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELNJWUYCOCKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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